Enhanced Protein Thermal Stability: 2-Amino-4-methylhexanoic Acid (Hil) vs. Leucine and Trifluoroleucine
In a direct comparative study, substituting leucine (Leu) with 2-amino-4-methylhexanoic acid (Hil) in the A1 coiled-coil peptide significantly increased its thermal stability. The melting temperature (Tm) of the Hil-containing peptide was elevated by 17°C relative to the wild-type Leu peptide. This stabilization is greater than that achieved by replacing Leu with (2S,4R)-trifluoroleucine (Tfl), which raised the Tm by only 10°C [1].
| Evidence Dimension | Thermal denaturation temperature (Tm) of a coiled-coil peptide |
|---|---|
| Target Compound Data | Tm = 75.8 ± 0.1°C (Hil-A1 peptide) |
| Comparator Or Baseline | Tm = 58.7 ± 0.2°C (Leu-A1 peptide); ΔTm = +10°C for (2S,4R)-Tfl-A1 peptide |
| Quantified Difference | ΔTm = +17°C vs. Leu; Hil stabilization is 7°C greater than that of Tfl |
| Conditions | Circular Dichroism (CD) spectroscopy of 10 μM peptide solutions in PBS, pH 7.4 |
Why This Matters
For researchers engineering proteins with enhanced thermal robustness, this data provides a quantitative justification for selecting Hil over Tfl or standard Leu to achieve superior stabilization.
- [1] Van Deventer, J.A., Fisk, J.D., & Tirrell, D.A. Homoisoleucine: A Translationally Active Leucine Surrogate of Expanded Hydrophobic Surface Area. ChemBioChem, 2011, 12(5), 700-702. View Source
